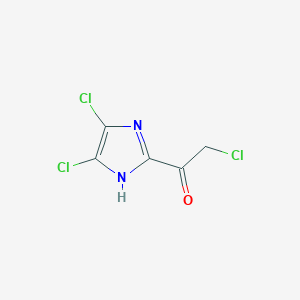

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone

Description

2-Chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone (CAS: 76431-05-5) is a halogenated imidazole derivative with the molecular formula C₅H₃Cl₃N₂O and a molecular weight of 213.44 g/mol . Its structure features a 4,5-dichloro-substituted imidazole ring linked to a 2-chloroethanone group. The compound’s reactivity is influenced by the electron-withdrawing chloro substituents, which enhance electrophilic character at the ethanone carbon and imidazole nitrogen atoms.

Properties

CAS No. |

76431-05-5 |

|---|---|

Molecular Formula |

C5H3Cl3N2O |

Molecular Weight |

213.44 g/mol |

IUPAC Name |

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone |

InChI |

InChI=1S/C5H3Cl3N2O/c6-1-2(11)5-9-3(7)4(8)10-5/h1H2,(H,9,10) |

InChI Key |

GWLOCIWKRGNMRW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C1=NC(=C(N1)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Solvents

- Chloro-substituted ethanone precursor: Typically 2-chloro-1-(2,4-dichlorophenyl)ethanone or related halogenated ethanones.

- Imidazole derivative: 4,5-dichloro-1H-imidazole.

- Solvent: Dimethylformamide (DMF) is preferred due to its high polarity, which enhances solubility and reaction rates.

- Base: Alkali metal hydroxides or carbonates (e.g., sodium hydroxide, potassium carbonate) to deprotonate imidazole and promote nucleophilicity.

- Catalyst: Polyethylene glycol 600 (PEG600) can be used as a phase transfer catalyst to improve yield.

Reaction Procedure

A representative industrially applicable method involves:

- Preparation of DMF solution: Dissolve the chloro-substituted ethanone in DMF to form a uniform solution.

- Base and catalyst addition: Mix DMF, 4,5-dichloroimidazole, alkali base (e.g., sodium hydroxide flakes), and PEG600 in a reaction vessel.

- Heating and incubation: Slowly heat the mixture to 110–115°C and maintain for 1 hour to activate the system.

- Addition of ethanone solution: Add the DMF solution of the chloro-ethanone dropwise at 50–55°C with stirring.

- Reaction continuation: After addition, maintain the temperature at 110–115°C for 4 hours to complete the substitution.

- Work-up: Cool the reaction mixture, add water to precipitate the product, and isolate by centrifugation or filtration.

- Purification: Dry the crude product and recrystallize from toluene or ethanol to obtain the pure compound.

Research Findings and Yield Optimization

Role of Solvent and Catalyst

- DMF enhances solubility of reactants and stabilizes transition states via dipole interactions.

- PEG600 acts as a catalyst, improving reaction kinetics and product isolation.

- The solvent system allows recycling of DMF, reducing production costs.

Base Selection

- Strong bases like sodium hydroxide flakes effectively deprotonate imidazole, increasing nucleophilicity.

- The base also neutralizes HCl formed during substitution, driving the reaction forward.

Comparative Data Table of Preparation Conditions and Yields

| Experiment No. | Temperature (°C) | Reaction Time (h) | Base Used | Catalyst | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 110–115 | 4 | NaOH | PEG600 | 41 | 132.1–133.4 | Lower yield at shorter incubation |

| 2 | 110–115 | 4 | NaOH | PEG600 | 45 | 131.7–132.6 | Slightly improved yield |

| 3 | 110–115 | 4 | NaOH | PEG600 | 92 | 132.5–133.8 | Optimized conditions, highest yield |

| 4 | 120–125 | 4 | NaOH | PEG600 | 90 | 131.9–133.4 | No significant improvement over 110–115°C |

Industrial and Laboratory Scale Considerations

- The described method uses simple equipment (four-neck flask, stirrer, reflux condenser).

- The process is scalable and suitable for industrial production due to straightforward steps and cost-effective reagents.

- Recrystallization solvents such as toluene or ethanol provide high purity products.

- Reaction monitoring by temperature control and stirring rate is essential for reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and structurally related imidazole derivatives:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Notable Features |

|---|---|---|---|---|---|---|

| 2-Chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone | C₅H₃Cl₃N₂O | 4,5-dichloroimidazole, 2-chloroethanone | 213.44 | 1.5 | 45.8 | High halogen density, electrophilic |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | C₁₂H₁₁ClN₃O₂ | Nitro, chloromethylphenyl, methyl | 264.69 | 3.2 | 64.2 | Nitro group enhances reactivity |

| 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone | C₁₂H₁₁ClN₂OS | 4-Chlorophenyl, methylsulfanyl, dihydroimidazole | 266.79 | 3.8 | 45.8 | Sulfur-containing, partially saturated ring |

| 1-{2-[(2,6-Dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethanone | C₁₁H₁₀Cl₂N₃O | Dichlorophenylamino, dihydroimidazole | 287.12 | 3.5 | 41.6 | Amino substituent, hydrogen bonding |

| Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate | C₂₅H₂₂ClN₃O₃S | Benzothiophene, dimethylaminobenzylidene | 480.98 | 5.1 | 88.3 | Extended conjugation, heterocyclic |

Key Comparative Findings

Reactivity and Electronic Effects

- The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole increases its electron deficiency, making it more reactive in nucleophilic aromatic substitution compared to the target compound .

- The methylsulfanyl group in 2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone introduces nucleophilic sulfur atoms, enabling thiol-mediated interactions absent in the dichloroethanone analog .

- The dihydroimidazole core in some analogs (e.g., and ) reduces aromaticity, altering resonance stabilization and hydrogen-bonding capacity compared to the fully unsaturated imidazole in the target compound .

Biological Activity

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₅H₄Cl₃N₃O |

| Molecular Weight | 202.46 g/mol |

| IUPAC Name | 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone |

| Appearance | White to light yellow powder |

Antimicrobial Activity

Research indicates that compounds with imidazole rings, including 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone, exhibit significant antimicrobial properties. In a study comparing various imidazole derivatives, it was found that compounds similar to this one showed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: A derivative of this compound demonstrated an EC50 value of 3.0 nM against hepatitis C virus (HCV), indicating strong antiviral potential .

Anticancer Activity

The anticancer properties of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone have been evaluated in various cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxic effects against several human cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| K562 (leukemia) | 2.27 | High activity |

| HL-60 (leukemia) | 1.42 | High activity |

| OKP-GS (renal carcinoma) | 4.56 | Significant inhibitory ability |

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown promise in modulating inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced inflammation models, compounds similar to 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β.

The biological activity of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The imidazole ring can coordinate with metal ions in enzymes, inhibiting their function.

- Disruption of Cellular Processes: The compound may interfere with DNA replication and repair mechanisms in cancer cells.

- Modulation of Immune Responses: By affecting cytokine production, it can alter immune system behaviors.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4,5-dichloro-1H-imidazole with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous dioxane under reflux conditions. After 6–16 hours, the reaction mixture is poured into ice, filtered, and recrystallized from ethanol to obtain the pure product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using Mo-Kα radiation. Structural refinement is conducted using SHELXL . For preliminary analysis, and IR spectroscopy are employed. Key NMR signals include a singlet at δ 4.1 ppm (CHCl) and aromatic proton resonances between δ 7.0–8.1 ppm, while IR shows characteristic C=O stretches near 1649 cm .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol is preferred due to its moderate polarity and ability to dissolve the compound at elevated temperatures while allowing slow crystallization upon cooling. Anhydrous conditions are critical to avoid hydrolysis of the chloroacetyl group .

Q. Which spectroscopic techniques are essential for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while verifies carbon environments. Thin-layer chromatography (TLC) with UV visualization is used for rapid purity checks. Impurities >1% can be quantified via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are required when handling this compound?

The compound is hygroscopic and may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and store in a desiccator. Acute toxicity data (oral, dermal: Category 4) indicate moderate hazard; emergency protocols should include decontamination and medical monitoring .

Advanced Research Questions

Q. How can catalytic side reactions (e.g., dehalogenation) be minimized during synthesis?

Dehalogenation often occurs with palladium-based catalysts. Switching to Raney nickel under hydrogenation conditions suppresses this issue. For example, in analogous imidazole syntheses, Raney nickel increased yields from <50% to 92% by avoiding aryl-Cl bond cleavage .

Q. What strategies resolve contradictions in reaction yields under varying solvent systems?

Systematic optimization is critical. For example, replacing ethanol with water in hydrogenation reactions improved intermediate yields from 40% to 60% in a related imidazole derivative synthesis. Solvent polarity and proticity influence nucleophilicity and transition-state stabilization .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Biocatalytic methods using bacterial strains (e.g., Rhodococcus spp.) enable stereoselective reductions. For a structurally similar compound, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol was synthesized with >99% enantiomeric excess (ee) using immobilized enzymes .

Q. What computational tools aid in predicting reactivity and byproduct formation?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For imidazole derivatives, Fukui indices identify electrophilic/nucleophilic sites, while LC-MS tracks byproducts like hydrodechlorinated analogs .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Structure-activity relationship (SAR) studies show that dichloro-substitution enhances antifungal potency. In vitro assays against Candida albicans revealed MIC values of 2–8 µg/mL for analogs, attributed to increased membrane permeability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.